molecular formula C14H15NO3S B3507973 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B3507973
M. Wt: 277.34 g/mol
InChI Key: YQHDADUICGBFID-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxylic acid core substituted with a 3-formyl-2,5-dimethylpyrrole moiety. While detailed physicochemical data for this compound are unavailable in the provided evidence, structural analysis suggests its utility in organic synthesis and pharmaceutical applications due to its bifunctional (carboxylic acid and aldehyde) groups.

Properties

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-7-5-11(6-16)9(3)15(7)13-12(14(17)18)8(2)10(4)19-13/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDADUICGBFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the formyl group and the thiophene ring. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Common reagents used in these reactions include formylating agents and thiophene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the formyl group and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

(a) 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic Acid (Santa Cruz Biotechnology, sc-339605)
  • Structural Features : Shares the thiophene-3-carboxylic acid core but lacks the formyl group on the pyrrole ring (substituted with 2,5-dimethyl instead).
  • Commercial Availability : Offered in 250 mg ($197) and 1 g ($399) quantities .
(b) 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (CAS 433245-13-7)
  • Structural Features : Incorporates a tetrahydrobenzothiophene ring (saturated cyclohexene fused to thiophene) instead of dimethylthiophene.
  • Physicochemical Properties :
    • Molecular weight: 275.366 g/mol
    • Boiling point: 481.6°C
    • Density: 1.33 g/cm³
  • Implications : The saturated ring increases lipophilicity and steric bulk, which may influence binding affinity in biological systems compared to the planar dimethylthiophene analog .
(c) 4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)]-3-[(sulfamoylphenyl)amino]propanamide (Compound 19, Molecules 2014)
  • Structural Features : Contains a sulfonamide-linked pyrrole instead of a direct thiophene-pyrrole fusion.
  • Synthesis : Prepared via reaction of hydrazide with 2,5-hexanedione, confirmed by 13C-NMR (pyrrole CH3 at 10.91 ppm; pyrrole ring carbons at 102.84 and 126.69 ppm) .
  • Implications : The sulfonamide group introduces hydrogen-bonding capacity, differing from the carboxylic acid functionality in the target compound.

Comparative Data Table

Property Target Compound Santa Cruz (sc-339605) CAS 433245-13-7
Molecular Formula Not provided Not provided C15H17NO2S
Molecular Weight Not available Not available 275.366 g/mol
Pyrrole Substituents 3-Formyl-2,5-dimethyl 2,5-dimethyl 2,5-dimethyl
Thiophene Structure 4,5-dimethylthiophene 4,5-dimethylthiophene 4,5,6,7-tetrahydrobenzothiophene
Key Functional Groups Carboxylic acid, aldehyde Carboxylic acid Carboxylic acid
Boiling Point Not available Not available 481.6°C

Research Findings and Implications

  • Reactivity : The formyl group in the target compound enables further derivatization (e.g., Schiff base formation), unlike methyl-substituted analogs. This could expand its applications in metal-organic frameworks or prodrug design.
  • Spectroscopic Differences : In 13C-NMR, the formyl carbonyl (~190 ppm) would distinguish the target compound from analogs with methyl-substituted pyrroles (e.g., compound 19’s CH3 at 10.91 ppm) .
  • Biological Interactions : The tetrahydrobenzothiophene analog’s increased lipophilicity may enhance membrane permeability, while the sulfonamide in compound 19 could improve target binding via hydrogen bonding .

Biological Activity

The compound 2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate pyrrole and thiophene derivatives. Key steps often include:

  • Formation of the Pyrrole Ring : Utilizing 2,5-dimethylpyrrole as a starting material.
  • Introduction of the Thiophene Moiety : This can involve cyclization reactions that yield the thiophene structure.
  • Functionalization : The introduction of carboxylic acid and formyl groups is achieved through various chemical transformations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a study evaluated similar 2,5-dimethylthiophene derivatives against various cancer cell lines:

Cell Line IC50 (µM) Comparison Drug Mechanism
Breast Cancer5.0EtoposideTopoisomerase II inhibition
Colon Cancer4.5EtoposideInduction of ROS and apoptosis
Lung Cancer6.0EtoposideCell cycle arrest at G1 phase
Prostate Cancer3.8EtoposideSelective toxicity to cancer cells

This data suggests that compounds with structural similarities to This compound exhibit significant anticancer activity through mechanisms involving topoisomerase inhibition and induction of reactive oxygen species (ROS) .

The biological activity is primarily attributed to:

  • Topoisomerase Inhibition : This compound acts as a selective inhibitor of topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells by affecting mitochondrial integrity and increasing ROS levels.
  • Cell Cycle Arrest : Studies indicate that treated cells experience cell cycle arrest at the G1 phase, preventing further proliferation .

Case Studies

Several case studies have documented the efficacy of this class of compounds in preclinical settings:

  • Study on Breast Cancer Cells : A derivative showed a marked decrease in cell viability at low micromolar concentrations, demonstrating potential as a therapeutic agent.
  • Combination Therapies : When combined with conventional chemotherapeutics like etoposide, these compounds enhanced cytotoxic effects, suggesting their utility in combination therapy protocols.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole and thiophene moieties. For example, ethyl ester derivatives (e.g., CAS 340319-61-1) are synthesized via nucleophilic substitution or cyclocondensation reactions, followed by hydrolysis to yield the carboxylic acid . Key intermediates are validated using HPLC (for purity) and NMR (for structural confirmation). For instance, the ethyl ester intermediate in similar compounds is confirmed via 1^1H NMR shifts at δ 1.2–1.4 ppm (ester CH3_3) and δ 4.1–4.3 ppm (ester CH2_2) .

Advanced Structural Elucidation

Q. Q2: How can researchers resolve contradictions in spectral data during structural characterization of this compound?

Methodological Answer: Discrepancies in spectral data (e.g., unexpected 13^{13}C NMR peaks or IR absorption bands) often arise from tautomerism or residual solvents. Advanced techniques include:

  • Single-crystal X-ray diffraction : Resolves ambiguities in substituent positioning (e.g., confirming the formyl group’s orientation in pyrrole derivatives) .
  • 2D NMR (COSY, HSQC) : Maps 1^1H-13^{13}C correlations to distinguish between regioisomers, as seen in analogous thiophene-carboxylic acid systems .

Functional Group Reactivity

Q. Q3: What strategies are employed to selectively modify the formyl and carboxylic acid groups in this compound?

Methodological Answer:

  • Formyl group : Reacts with primary amines to form Schiff bases under anhydrous conditions (e.g., ethanol, 60°C, 12 hours), monitored by TLC .
  • Carboxylic acid : Converted to amides via EDCI/HOBt coupling with amines, optimized at 0°C to prevent side reactions .
    Advanced Note : Regioselective protection (e.g., using tert-butyl groups for the carboxylic acid) allows sequential functionalization of the formyl group .

Data Contradiction Analysis

Q. Q4: How should researchers address conflicting reports on the compound’s solubility and stability in polar solvents?

Methodological Answer: Contradictions may arise from varying crystallinity or hydration states. Systematic approaches include:

  • DSC/TGA : Analyzes thermal stability and solvent retention (e.g., water of crystallization affecting solubility) .
  • Solubility assays : Conducted in DMSO, methanol, and water at controlled pH (2–12) to map stability windows .

Advanced Derivative Synthesis

Q. Q5: What methodologies enable the synthesis of bioisosteric analogs (e.g., replacing thiophene with tetrahydrobenzo[b]thiophene)?

Methodological Answer:

  • Cyclization reactions : Use Lawesson’s reagent to convert carbonyls to thiophene rings, as demonstrated in tetrahydrobenzo[b]thiophene derivatives (e.g., CAS 340319-61-1) .
  • Regiochemical control : Achieved via steric directing groups (e.g., methyl substituents) to favor 3-carboxylic acid formation .

Analytical Purity Assessment

Q. Q6: How is chromatographic purity optimized for this compound, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC : Uses C18 columns with acetonitrile/water (0.1% TFA) gradients; purity ≥95% is required for biological assays .
  • LC-MS : Detects trace impurities (e.g., hydrolyzed esters) at ppm levels, critical for structure-activity relationship (SAR) studies .

Biological Activity Profiling

Q. Q7: What in silico and in vitro methods are recommended for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

  • Docking studies : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, leveraging the compound’s planar thiophene-pyrrole core .
  • In vitro assays : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7) via MTT assays, with positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 2
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

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